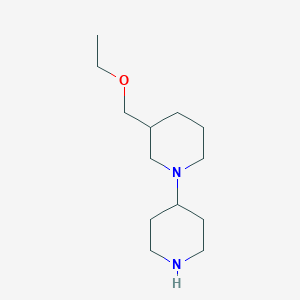
3-(Ethoxymethyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxymethyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1,4’-bipiperidine typically involves the reaction of piperidine with ethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(Ethoxymethyl)-1,4’-bipiperidine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxymethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 3-(Ethoxymethyl)-1,4’-bipiperidine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Ethoxymethyl)-1,4’-bipiperidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxymethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound of 3-(Ethoxymethyl)-1,4’-bipiperidine.
N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
N-Ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness
3-(Ethoxymethyl)-1,4’-bipiperidine is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Actividad Biológica
3-(Ethoxymethyl)-1,4'-bipiperidine is a chemical compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, examining its mechanisms, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This compound may modulate neurotransmitter systems or act on specific enzymes, influencing physiological processes.
Key Mechanisms:
- Receptor Binding : It may interact with neurotransmitter receptors, potentially affecting mood and cognition.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Biological Activity Assays
Research has demonstrated the compound's activity through various biological assays. Below is a summary of key findings:
Case Studies
Several studies have explored the implications of this compound in preclinical settings:
-
Antimicrobial Efficacy Study :
- A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at higher concentrations, suggesting potential as an antimicrobial agent.
-
Cancer Cell Line Studies :
- The compound was tested on human T-lymphoblastic leukemia cells (CCRF-CEM). It exhibited selective cytotoxicity with an IC50 value of approximately 9 nM, indicating strong potential for further development as an anticancer drug.
-
Neuropharmacological Assessment :
- Research focused on the modulation of neurotransmitter systems revealed that the compound could enhance dopamine signaling pathways, which may have implications for treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of the ethoxymethyl group in enhancing biological activity. Modifications to this moiety can lead to variations in potency and selectivity against different biological targets.
Propiedades
Fórmula molecular |
C13H26N2O |
|---|---|
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
3-(ethoxymethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C13H26N2O/c1-2-16-11-12-4-3-9-15(10-12)13-5-7-14-8-6-13/h12-14H,2-11H2,1H3 |
Clave InChI |
QBPHIXUSFSQTRL-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1CCCN(C1)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















